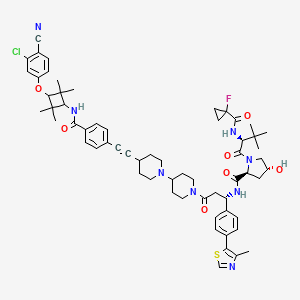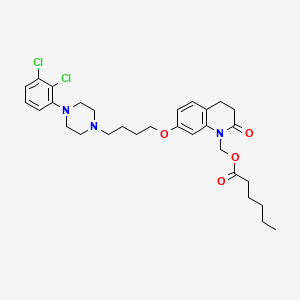
Asphalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asphalt, also known as bitumen, is a black or brown petroleum-like material that varies in consistency from viscous liquid to glassy solid. It is obtained either as a residue from the distillation of petroleum or from natural deposits. This compound consists of compounds of hydrogen and carbon with minor proportions of nitrogen, sulfur, and oxygen. Historically, this compound has been used for thousands of years, dating back to its use as a water stop between brick walls of a reservoir at Mohenjo-Daro in Pakistan around the 3rd millennium BC . Today, it is primarily used in road construction, roofing, and various industrial applications.
Synthetic Routes and Reaction Conditions:
Polymer-Modified this compound: One common method involves modifying this compound with polymers such as styrene-butadiene-styrene.
Crumb Rubber Modified this compound: This involves incorporating crumb rubber from recycled tires into this compound.
Industrial Production Methods:
Distillation of Crude Oil: this compound is often produced as a byproduct of the distillation of crude oil. The heavier fractions of crude oil are separated and further processed to produce this compound.
Natural Deposits: this compound can also be obtained from natural deposits such as the Pitch Lake in Trinidad.
Types of Reactions:
Oxidation: this compound undergoes oxidation when exposed to air, leading to the formation of carbonyl and sulfoxide groups. This reaction can cause the this compound to harden and become more brittle over time.
Common Reagents and Conditions:
Sulfur: Used in sulfurization to enhance the properties of this compound.
Polyphosphoric Acid: Used to modify this compound, improving its rheological properties and performance at various temperatures.
Major Products Formed:
Oxidized this compound: Formed through oxidation, leading to a harder and more brittle material.
Polymer-Modified this compound: Formed through polymerization, resulting in a more elastic and durable material.
Sulfur-Modified this compound: Formed through sulfurization, enhancing high-temperature performance and fatigue resistance.
Scientific Research Applications
Asphalt has a wide range of scientific research applications across various fields:
Biology: Studies on the environmental impact of this compound and its potential use in biocompatible materials.
Medicine: Research on the use of this compound derivatives in drug delivery systems and medical coatings.
Industry: Extensive research on the use of this compound in road construction, roofing, and waterproofing. .
Mechanism of Action
The mechanism by which asphalt exerts its effects involves several molecular interactions:
Comparison with Similar Compounds
Asphalt can be compared with other similar compounds such as:
Tar: Like this compound, tar is a black viscous material, but it is derived from the destructive distillation of organic materials such as coal. Tar is less commonly used in modern applications due to its higher toxicity.
Bio-Asphalt: Derived from renewable biomass sources, bio-asphalt is an environmentally friendly alternative to traditional this compound.
Polymer-Modified Bitumen: Similar to polymer-modified this compound, this compound includes polymers to enhance its properties.
Uniqueness of this compound:
Versatility: this compound’s ability to be modified with various additives makes it highly versatile for different applications.
Durability: When properly modified, this compound exhibits excellent durability and performance under a wide range of conditions.
Recyclability: this compound is highly recyclable, making it a sustainable choice for road construction and other applications.
Properties
CAS No. |
8052-42-4 |
|---|---|
IUPAC Name |
none |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asphalt; Bitumen; Asphalt fumes; Dacholeum; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)



![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)




